Hexaamminerhodium trichloride
Description
Properties
IUPAC Name |
azane;rhodium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H3N.Rh/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMBGRFEALXCD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H18N6Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930016 | |
| Record name | Rhodium(3+) chloride--ammonia (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13820-96-7 | |
| Record name | Hexaamminerhodium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium(3+) chloride--ammonia (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexaamminerhodium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Hexaamminerhodium Iii Chloride
Preparation of Rhodium(III) Chloride Precursors
The primary precursor for the synthesis of hexaamminerhodium(III) chloride is rhodium(III) chloride. This precursor can be sourced commercially or prepared through established chemical routes, typically in its hydrated form, RhCl₃(H₂O)₃.
The hydrated rhodium(III) chloride is commonly produced from sodium hexachlororhodate(III), Na₃RhCl₆. This salt is an intermediate obtained during the complex process of refining rhodium from other platinum group metals. The conversion of the trisodium salt to the acidic form, H₃RhCl₆, is achieved through techniques like ion exchange chromatography. Subsequent recrystallization of this acidic salt from water yields the hydrated trichloride (B1173362), RhCl₃(H₂O)₃, often referred to as "soluble rhodium trichloride". illinois.edu
For applications requiring an anhydrous precursor, RhCl₃ can be prepared by the direct reaction of chlorine gas with rhodium sponge metal at elevated temperatures, typically between 200–300 °C. illinois.edu However, for the synthesis of ammine complexes, the more soluble and reactive hydrated form is generally preferred.
Optimized Reaction Conditions for Hexaamminerhodium(III) Chloride Formation
The formation of the hexaamminerhodium(III) cation, [Rh(NH₃)₆]³⁺, involves the substitution of chloride and water ligands from the rhodium(III) precursor with ammonia (B1221849) ligands. A highly effective and nearly quantitative method involves the reaction of an intermediate, pentaamminechlororhodium(III) dichloride, [Rh(NH₃)₅Cl]Cl₂, with concentrated ammonia under high temperature and pressure.
This intermediate, [Rh(NH₃)₅Cl]Cl₂, is itself synthesized from hydrated rhodium(III) chloride. The reaction is catalyzed by hydrazinium salts in a basic medium (pH ~8.2) to achieve a high yield of over 75%. acs.org
To form the final hexaammine complex, [Rh(NH₃)₅Cl]Cl₂ is heated with a concentrated aqueous solution of ammonia in a sealed Teflon-lined autoclave. acs.org The optimized conditions for this conversion are critical for driving the substitution of the final chloride ligand and achieving a high yield.
Optimized Reaction Parameters
| Parameter | Value | Purpose |
|---|---|---|
| Starting Material | [Rh(NH₃)₅Cl]Cl₂ | Pre-coordinated rhodium center |
| Reagent | Concentrated NH₃ (aq) | Ammonia ligand source |
| Temperature | 150 °C | Provides activation energy for ligand substitution |
| Pressure | High (autoclave) | Maintains reagent concentration and reaction integrity |
| Time | 100 hours | Ensures complete reaction to the hexaammine complex |
| Yield | Nearly quantitative | Indicates high efficiency of the conversion |
This procedure is noted to be quite general, suggesting that other rhodium(III) chloroamines or even rhodium(III) chloride itself can be used as starting materials to prepare [Rh(NH₃)₆]Cl₃ with high efficiency under similar conditions. acs.org
Purification and Recrystallization Protocols for Enhanced Purity
Achieving high purity is essential for the final product. The purification process begins after the autoclave reaction. Upon natural cooling, the reaction mixture, containing the crude hexaamminerhodium(III) chloride, is first washed with water. acs.org This initial wash helps remove excess ammonia and other soluble byproducts. The washed product is then carefully dried.
For enhanced purity, recrystallization is the preferred method. This technique relies on the principle that the solubility of a solid compound increases with temperature. While specific solvent systems for [Rh(NH₃)₆]Cl₃ are not extensively detailed in the literature, the general protocol for purifying inorganic salts of this nature involves:
Solvent Selection : Choosing a solvent, typically water for ionic complexes, in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.
Dissolution : The crude, washed solid is dissolved in a minimum amount of the hot solvent to create a saturated or near-saturated solution.
Cooling : The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the hexaamminerhodium(III) chloride drops, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.
Isolation : The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then thoroughly dried.
The purification of the intermediate, [Rh(NH₃)₅Cl]Cl₂, employs a similar principle, where it is purified by dissolution in hot water followed by recrystallization initiated by the addition of an equal volume of a 10 wt. % aqueous solution of HCl. acs.org
Comparative Analysis of Synthetic Routes and Efficiencies
The most clearly defined synthetic pathway to hexaamminerhodium(III) chloride is a multi-step approach starting from hydrated rhodium(III) chloride. This route can be analyzed in two main stages, each with its own efficiency.
Route 1: Two-Stage Synthesis
Stage 1: Formation of Pentaamminechlororhodium(III) Dichloride
Reaction: RhCl₃·xH₂O + 5NH₃ → [Rh(NH₃)₅Cl]Cl₂
Conditions: Catalyzed by hydrazinium salts in a basic ammonia buffer (pH ~8.2). acs.org
Yield: Reported as being above 75%. acs.org
Stage 2: Formation of Hexaamminerhodium(III) Chloride
Reaction: [Rh(NH₃)₅Cl]Cl₂ + NH₃ → [Rh(NH₃)₆]Cl₃
Conditions: Heating with concentrated aqueous ammonia in an autoclave at 150 °C for 100 hours. acs.org
Yield: Described as "nearly quantitative". acs.org
While direct conversion from RhCl₃ to [Rh(NH₃)₆]Cl₃ is possible under similar autoclave conditions, the stepwise approach allows for the isolation and purification of the [Rh(NH₃)₅Cl]Cl₂ intermediate. acs.org This can be advantageous for ensuring the final product's purity, as impurities can be removed at an intermediate stage.
Comparison of Synthetic Stages
| Stage | Starting Material | Product | Reported Yield | Key Advantage |
|---|---|---|---|---|
| 1 | RhCl₃·xH₂O | [Rh(NH₃)₅Cl]Cl₂ | > 75% acs.org | Forms a stable, isolable intermediate. |
| 2 | [Rh(NH₃)₅Cl]Cl₂ | [Rh(NH₃)₆]Cl₃ | Nearly quantitative acs.org | High conversion to the final desired product. |
Scale-Up Considerations in Hexaamminerhodium(III) Chloride Synthesis
Translating the laboratory-scale synthesis of hexaamminerhodium(III) chloride to an industrial or pilot scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and reproducibility.
Heat Transfer and Management: The reaction is conducted at a high temperature (150 °C). Exothermic or endothermic processes that are easily managed in small flasks can become significant at a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, which can make heat removal or addition more difficult. thechemicalengineer.com For this synthesis, ensuring uniform heating of the large reaction mass and managing the high temperature for an extended period (100 hours) requires a robust reactor with a reliable heating and control system to prevent hotspots and ensure consistent reaction conditions.
Mixing and Agitation: In a large-scale autoclave, achieving homogeneous mixing of the solid [Rh(NH₃)₅Cl]Cl₂ with the concentrated ammonia solution is crucial for the reaction to proceed efficiently. Inadequate agitation can lead to localized concentration gradients and incomplete reactions, ultimately lowering the yield and purity of the product. Industrial high-pressure reactors are equipped with specialized mechanical stirrers and baffles to optimize mixing.
Pressure Management and Safety: The use of a high-pressure autoclave with concentrated ammonia at 150 °C presents significant safety risks. At this temperature, the vapor pressure of the aqueous ammonia solution will be substantial. The reactor must be rated to withstand the operational pressure with a significant safety margin. Essential safety features include pressure relief valves, rupture discs, and robust sealing mechanisms to prevent leaks of high-pressure, corrosive ammonia vapor. njhjchem.com All personnel must be thoroughly trained on the specific safety protocols for operating high-pressure equipment. noahchemicals.com
Reagent Handling: Handling large quantities of concentrated ammonia requires specialized equipment and safety protocols, including adequate ventilation and personal protective equipment (PPE). The logistics of charging a large reactor with volatile and corrosive reagents must be carefully planned.
Process Control and Monitoring: On a large scale, it is vital to have reliable monitoring of temperature, pressure, and agitation throughout the 100-hour reaction time. Automated control systems are typically employed to maintain the set parameters and to initiate safety protocols in case of a deviation.
Coordination Chemistry and Ligand Field Theory of Hexaamminerhodium Iii Systems
Electronic Structure Characterization of the Rhodium(III) Center
The central metal ion in hexaamminerhodium(III) trichloride (B1173362) is rhodium in the +3 oxidation state (Rh(III)). The electronic configuration of a neutral rhodium atom is [Kr] 4d⁸ 5s¹. To achieve the +3 oxidation state, it loses three electrons, resulting in a [Kr] 4d⁶ configuration. Therefore, the Rh(III) ion is a d⁶ metal center.
In the hexaamminerhodium(III) cation, [Rh(NH₃)₆]³⁺, the Rh(III) ion is surrounded by six ammonia (B1221849) (NH₃) ligands in an octahedral geometry. researchgate.net According to Crystal Field Theory (CFT), this octahedral arrangement of ligands causes the five degenerate d-orbitals of the rhodium ion to split into two distinct energy levels: a lower-energy set of three orbitals (t₂g) and a higher-energy set of two orbitals (e_g). pearson.comlibretexts.org The t₂g set consists of the d_xy, d_xz, and d_yz orbitals, while the e_g set comprises the d_x²-y² and d_z² orbitals. purdue.edu
The six d-electrons of the Rh(III) ion then occupy these orbitals. The specific arrangement of these electrons is determined by the magnitude of the crystal field splitting energy (Δo) and the pairing energy (P). For second and third-row transition metals like rhodium, the d-orbitals are more diffuse and experience stronger interactions with ligands, leading to a large Δo. libretexts.org Ammonia is considered a strong-field ligand, which also contributes to a large splitting energy. wikipedia.orgucsb.edu Consequently, the crystal field splitting energy for [Rh(NH₃)₆]³⁺ is significantly greater than the energy required to pair electrons in the same orbital (Δo > P). This results in a low-spin electron configuration, where the electrons preferentially pair up in the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals. doubtnut.com Thus, all six d-electrons of the Rh(III) center in hexaamminerhodium(III) occupy the t₂g orbitals, leading to a t₂g⁶ e_g⁰ configuration. This configuration results in a diamagnetic complex, as there are no unpaired electrons. ucsb.edu
Ligand Field Stabilization Energy and Octahedral Field Splitting in Hexaamminerhodium(III)
The Ligand Field Stabilization Energy (LFSE) quantifies the net energy decrease of the d-electrons due to the splitting of the d-orbitals in a ligand field, compared to a hypothetical spherical field (the barycenter). libretexts.orglibretexts.org The energy of the t₂g orbitals is -0.4 Δo (or -4 Dq) relative to the barycenter, while the energy of the e_g orbitals is +0.6 Δo (or +6 Dq). libretexts.org
The LFSE for an octahedral complex can be calculated using the formula: LFSE = (-0.4 × n(t₂g) + 0.6 × n(e_g))Δo where n(t₂g) and n(e_g) are the number of electrons in the t₂g and e_g orbitals, respectively. everyscience.com
For the low-spin d⁶ configuration of [Rh(NH₃)₆]³⁺ (t₂g⁶ e_g⁰), the calculation is as follows: LFSE = (-0.4 × 6 + 0.6 × 0)Δo = -2.4 Δo libretexts.org
This substantial negative value indicates a significant stabilization of the complex due to the interaction between the rhodium(III) ion and the ammonia ligands in an octahedral field. The octahedral field splitting energy (Δo) for [Rh(NH₃)₆]³⁺ has been experimentally determined from its electronic absorption spectrum to be approximately 34,000 cm⁻¹. wikieducator.org
| Parameter | Value for [Rh(NH₃)₆]³⁺ |
| Metal Ion | Rh(III) |
| d-electron count | d⁶ |
| Spin State | Low-spin |
| Electronic Configuration | t₂g⁶ e_g⁰ |
| Octahedral Field Splitting (Δo) | 34,000 cm⁻¹ wikieducator.org |
| Ligand Field Stabilization Energy (LFSE) | -2.4 Δo |
Spectrochemical Series Implications for Ammonia Ligands
The spectrochemical series is an empirically determined list of ligands ordered by their ability to cause d-orbital splitting (Δ). allen.in Ligands that induce a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands. wikipedia.orglibretexts.org
A partial spectrochemical series is: I⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃ < en < NO₂⁻ < CN⁻ < CO wikipedia.orgionicviper.org
Ammonia (NH₃) is positioned in the middle of this series, but its behavior can vary. vedantu.comquora.com While sometimes considered a weak-field ligand, it often acts as a strong-field ligand, particularly with metal ions in a +3 oxidation state, such as Co(III) and Rh(III). vedantu.comquora.comneetchennai.com The higher positive charge on the metal ion increases its effective nuclear charge, drawing the ligands closer and enhancing the metal-ligand interaction, which in turn increases the magnitude of Δo. libretexts.orgdacollege.org For Rh(III), a second-row transition metal, the d-orbitals are more extended than for first-row metals, leading to greater orbital overlap with ligands and a larger Δo. libretexts.orgchemzipper.com Therefore, in the context of hexaamminerhodium(III), ammonia functions as a strong-field ligand, resulting in the observed low-spin d⁶ configuration. ucsb.edu
Metal-Ligand Covalency and Orbital Interactions
While Crystal Field Theory treats the metal-ligand bond as purely electrostatic, Ligand Field Theory incorporates the covalent nature of this interaction. pearson.comwikipedia.org The nephelauxetic effect provides evidence for this covalency. This effect describes the decrease in the Racah interelectronic repulsion parameter (B) in a complex compared to the free metal ion. wikipedia.orgdalalinstitute.com This reduction, often called "cloud-expanding," signifies that the metal d-orbitals expand upon complex formation. This expansion is due to two main factors: a decrease in the effective positive charge of the metal as it shares electron density with the ligands, and the formation of molecular orbitals through the overlap of metal and ligand orbitals. wikipedia.org The more covalent the metal-ligand bond, the greater the nephelauxetic effect. youtube.com The nephelauxetic series ranks ligands based on their ability to cause this effect. dalalinstitute.comalmerja.com
Comparative Studies with Analogous Hexaammine Complexes (e.g., Cobalt(III), Ruthenium(III))
Comparing [Rh(NH₃)₆]³⁺ with other hexaammine complexes highlights key trends in coordination chemistry.
Versus Cobalt(III): [Co(NH₃)₆]³⁺ is also a d⁶ complex. Cobalt is a first-row transition metal, while rhodium is in the second row of the same group. For a given ligand and oxidation state, the crystal field splitting (Δo) increases significantly down a group (3d < 4d < 5d). dacollege.orgchemzipper.com This is because 4d orbitals are larger and more diffuse than 3d orbitals, allowing for more effective overlap with ligand orbitals. chemzipper.com This trend is clearly observed in the Δo values.
Versus Ruthenium(III): [Ru(NH₃)₆]³⁺ contains Ruthenium(III), which is a d⁵ ion ([Kr] 4d⁵). study.com Like Rh(III), Ru is a second-row transition metal, so it also forms low-spin complexes with strong-field ligands like ammonia. study.com The five d-electrons will occupy the t₂g orbitals, resulting in a t₂g⁵ e_g⁰ configuration with one unpaired electron, making the complex paramagnetic. study.com The electronic spectra of Ru(III) ammine complexes involve ligand-to-metal charge transfer (LMCT) bands, specifically from the π orbitals of the ligands to the partially filled d-orbitals of the metal. nih.gov
The following table summarizes the comparative data:
| Complex | Metal Ion | d-electron Count | Period | Δo (cm⁻¹) | LFSE (Low-Spin) |
| [Co(NH₃)₆]³⁺ | Co(III) | d⁶ | 3d | 22,900 libretexts.org | -2.4 Δo |
| [Rh(NH₃)₆]³⁺ | Rh(III) | d⁶ | 4d | 34,000 libretexts.orgwikieducator.org | -2.4 Δo |
| [Ru(NH₃)₆]³⁺ | Ru(III) | d⁵ | 4d | ~32,200 (estimated) | -2.0 Δo study.com |
This comparison demonstrates the profound effect of the principal quantum number of the metal on the ligand field splitting energy, with Rh(III) exhibiting a much larger splitting than its 3d congener, Co(III). chemzipper.comdoubtnut.com
Spectroscopic Characterization and Elucidation of Hexaamminerhodium Iii Chloride
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of transition metal complexes. For hexaamminerhodium(III) chloride, a d⁶ complex, the absorption of UV or visible light promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals. These electronic transitions, known as d-d transitions, are characteristic of the metal's oxidation state and coordination environment.
The electronic absorption spectrum of the [Rh(NH₃)₆]³⁺ cation displays two main absorption bands corresponding to spin-allowed d-d transitions. Rhodium(III) in an octahedral field has a (t₂g)⁶ ground state configuration, designated as ¹A₁g. The two observed absorption bands arise from transitions from this ground state to the ¹T₁g and ¹T₂g excited states.
Research indicates that the absorption spectrum for the [Rh(NH₃)₆]³⁺ complex ion shows a significant absorbance maximum at approximately 295 nm. oneclass.comchegg.comchegg.com This absorption is attributed to one of the primary d-d transitions and is used to calculate the crystal field splitting energy (Δo), which quantifies the energy difference between the t₂g and eg sets of d-orbitals. A second, weaker band is typically observed at a lower energy (longer wavelength).
Table 1: Electronic Transitions for [Rh(NH₃)₆]³⁺
| Transition | Wavelength (λₘₐₓ) |
|---|---|
| ¹A₁g → ¹T₁g | ~295 nm |
| ¹A₁g → ¹T₂g | Not explicitly found |
Note: The primary absorption band is well-documented, while the second band is often weaker and less distinctly reported in general sources.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Ammonia (B1221849) Ligands
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of molecules. In hexaamminerhodium(III) chloride, these techniques are particularly useful for characterizing the vibrations of the coordinated ammonia (ammine) ligands and the rhodium-nitrogen bonds. The symmetry of the octahedral [Rh(NH₃)₆]³⁺ complex influences which vibrational modes are active in IR and Raman spectra.
Detailed spectroscopic studies have identified several characteristic vibrational frequencies for the complex. nih.govresearchgate.net These include:
N-H Stretching (ν(NH₃)) : Bands in the region of 3180-3280 cm⁻¹ correspond to the stretching vibrations of the nitrogen-hydrogen bonds in the ammine ligands.
Asymmetric NH₃ Bending (δₐ(NH₃)) : Multiple bands observed between 1540 and 1620 cm⁻¹ are assigned to the asymmetric bending (or "scissor") mode of the ammine groups.
Symmetric NH₃ Bending (δₛ(NH₃)) : Strong absorptions around 1300 cm⁻¹ are attributed to the symmetric bending (or "umbrella") mode of the coordinated ammonia.
NH₃ Rocking (ρᵣ(NH₃)) : Bands in the 750-860 cm⁻¹ range are due to the rocking motion of the ammine ligands.
Rh-N Stretching (ν(RhN)) : The stretching vibrations of the rhodium-nitrogen bonds are observed in the far-infrared and Raman spectra. The asymmetric stretch (νₐ) appears around 470-480 cm⁻¹, while the symmetric stretch (νₛ) is typically Raman-active and found at a higher frequency, around 515 cm⁻¹. nih.govresearchgate.net
N-Rh-N Bending (δ(NRhN)) : Skeletal bending modes involving the nitrogen-rhodium-nitrogen angles are found at lower frequencies, typically between 240 and 310 cm⁻¹. nih.govresearchgate.net
Table 2: Vibrational Modes of [Rh(NH₃)₆]Cl₃ (cm⁻¹)
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretching (ν) | 3276 (s), 3181 (w) | Not reported |
| Asymmetric NH₃ Bending (δₐ) | 1616, 1572, 1546 | Not reported |
| Symmetric NH₃ Bending (δₛ) | 1302 (s), 1279 (w) | Not reported |
| NH₃ Rocking (ρᵣ) | 855, 821, 755 | Not reported |
| Asymmetric Rh-N Stretching (νₐ) | 470 | 480 |
| Symmetric Rh-N Stretching (νₛ) | Inactive | 515 |
| N-Rh-N Bending (δ) | 310 | 240 |
(s) = strong, (w) = weak. Data sourced from nih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei. For hexaamminerhodium(III) chloride, ¹H and ¹⁰³Rh NMR are the most relevant techniques. As a low-spin d⁶ complex, [Rh(NH₃)₆]³⁺ is diamagnetic, which allows for the observation of sharp NMR signals.
¹H NMR : The ¹H NMR spectrum in a solvent like D₂O would show the resonance for the 18 equivalent protons of the six ammine ligands. This typically appears as a single, somewhat broad resonance. The broadening is due to the electric quadrupole moment of the ¹⁴N nucleus (I=1) and scalar coupling to the ¹⁰³Rh nucleus.
¹⁰³Rh NMR : Rhodium possesses a single NMR-active isotope, ¹⁰³Rh, which has a spin of I=1/2. huji.ac.il This is advantageous as it avoids quadrupolar broadening, leading to potentially sharp signals. However, ¹⁰³Rh NMR is hampered by a very low gyromagnetic ratio and thus extremely low sensitivity, making direct detection challenging. huji.ac.ilnih.gov The chemical shift of ¹⁰³Rh is highly sensitive to the coordination environment, spanning a range of over 12,000 ppm. researchgate.net For Rh(III) complexes, the chemical shifts are typically found in a distinct region. Due to sensitivity issues, indirect methods like ¹H-¹⁰³Rh Heteronuclear Multiple Quantum Coherence (HMQC) are often employed to observe the ¹⁰³Rh nucleus. huji.ac.il
Table 3: NMR Properties for Hexaamminerhodium(III) Ion
| Nucleus | Spin (I) | Natural Abundance | Expected ¹H Signal | Notes on ¹⁰³Rh |
|---|---|---|---|---|
| ¹H | 1/2 | 99.98% | Single, broad resonance for NH₃ protons | - |
Luminescence Spectroscopy and Photophysical Properties of Hexaamminerhodium(III) Complexes
Rhodium(III) ammine complexes are known to exhibit luminescence, a property studied through fluorescence and phosphorescence spectroscopy. Upon absorption of light, the [Rh(NH₃)₆]³⁺ complex is promoted to an excited electronic state. It can then return to the ground state by emitting a photon.
For many rhodium(III) complexes, including the ammines, the observed luminescence is phosphorescence. This involves a transition from the lowest-energy triplet excited state (³T₁g) back to the singlet ground state (¹A₁g). Because this transition is spin-forbidden, the lifetime of the excited state is relatively long. The emission occurs at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift. The absorption and emission spectra of aqueous [Rh(NH₃)₆]³⁺ have been documented, providing insight into its excited-state behavior. researchgate.net
The photophysical properties, such as the emission wavelength and quantum yield, are sensitive to the complex's environment, including the solvent and temperature.
Table 4: Photophysical Properties of [Rh(NH₃)₆]³⁺
| Property | Description |
|---|---|
| Excitation | Absorption of light promotes the complex to ¹T₁g and ¹T₂g states. |
| Emission Type | Phosphorescence from the ³T₁g excited state. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements within a compound. When a sample is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.
For hexaamminerhodium(III) chloride, XPS analysis can confirm the presence of rhodium, nitrogen, and chlorine. More importantly, it can verify the +3 oxidation state of the rhodium center.
Rh 3d : The binding energy of the Rh 3d₅/₂ peak for Rh(III) compounds typically falls in the range of 308-310 eV. For instance, the value for Rh(NH₂CH₂COO)₃·H₂O is reported as 310.4 eV, while Rh(III) halides are around 309.3 eV. xrea.com This is significantly higher than the binding energy for metallic Rhodium (Rh(0)), which is around 307.2 eV. xrea.com
N 1s : The N 1s binding energy for coordinated ammonia is expected to be around 399-400 eV. xrea.com This value helps distinguish the ammine ligands from other nitrogen-containing species.
Cl 2p : The Cl 2p spectrum would show a peak characteristic of the chloride counter-ion.
Table 5: Representative XPS Binding Energies (eV)
| Element | Core Level | Chemical Species | Approximate Binding Energy (eV) |
|---|---|---|---|
| Rhodium | Rh 3d₅/₂ | Rh(III) in amine/halide environment | 309 - 310.5 |
| Nitrogen | N 1s | Coordinated NH₃ | ~399.2 |
| Chlorine | Cl 2p₃/₂ | Ionic Chloride (Cl⁻) | ~198 - 199 |
Note: These are typical values; exact binding energies can vary slightly depending on the instrument and sample preparation.
Theoretical and Computational Investigations of Hexaamminerhodium Iii Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. This approach is instrumental in determining properties such as molecular orbital energies, electron density distribution, and the nature of chemical bonds within a molecule.
While DFT has been extensively applied to a vast range of transition metal complexes, specific studies detailing the electronic structure and bonding of the hexaamminerhodium(III) cation, [Rh(NH₃)₆]³⁺, are not readily found in published research. Such a study would typically involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the complex's reactivity and spectroscopic properties. Analysis of the molecular orbitals would reveal the nature of the rhodium-ammonia bonds, detailing the contributions of rhodium d-orbitals and nitrogen lone-pair orbitals.
Table 1: Hypothetical DFT-Calculated Parameters for [Rh(NH₃)₆]³⁺
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Relates to the ionization potential and susceptibility to oxidation. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and susceptibility to reduction. |
| HOMO-LUMO Gap | 7.3 eV | Indicates electronic stability and influences UV-Vis absorption. |
| Rh-N Bond Length | 2.10 Å | Provides insight into the strength and nature of the coordinate bond. |
| N-H Bond Length | 1.02 Å | Can be compared to free ammonia (B1221849) to assess the effect of coordination. |
| Mulliken Charge on Rh | +1.8 | Indicates the degree of electron donation from the ammonia ligands. |
Note: The values in this table are illustrative and not based on actual published DFT calculations for hexaamminerhodium(III) chloride.
Ab Initio Methods for Predicting Molecular Properties
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate predictions of molecular properties.
For hexaamminerhodium(III) chloride, ab initio calculations could be employed to predict its geometry, vibrational frequencies, and thermochemical properties with a high degree of accuracy. However, a thorough search of scientific databases reveals a lack of specific ab initio studies focused on this compound. Such investigations would provide valuable benchmark data for less computationally expensive methods like DFT.
Molecular Dynamics Simulations for Solution Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. For hexaamminerhodium(III) chloride in an aqueous solution, MD simulations could elucidate the structure of the solvation shells around the [Rh(NH₃)₆]³⁺ cation and the Cl⁻ anions.
These simulations would provide insights into the coordination of water molecules around the complex, the stability of the complex in solution, and the dynamics of ion-pairing between the cation and anions. Information on the radial distribution functions between the rhodium center and water oxygen atoms, as well as between the chloride ions and water hydrogen atoms, would be key outputs. Despite the utility of this method, specific MD simulation studies on the solution behavior of hexaamminerhodium(III) chloride are not prominently featured in the scientific literature.
Computational Predictions of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)
Computational methods are frequently used to predict and interpret spectroscopic data. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic excitation energies, which correspond to UV-Vis absorption spectra. Calculations of vibrational frequencies via DFT or ab initio methods can aid in the assignment of peaks in an infrared (IR) spectrum. NMR chemical shifts can also be predicted with high accuracy using quantum chemical calculations.
For hexaamminerhodium(III) chloride, computational predictions of its spectroscopic parameters would be invaluable for understanding its experimental spectra. For instance, TD-DFT could help assign the d-d electronic transitions responsible for the color of the complex. However, dedicated computational studies predicting the UV-Vis, IR, or NMR spectra of hexaamminerhodium(III) chloride are not available in the literature.
Table 2: Hypothetical Computationally Predicted Spectroscopic Data for [Rh(NH₃)₆]³⁺
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value | Experimental Correlation |
| UV-Vis (TD-DFT) | λ_max (¹A₁g → ¹T₁g) | 305 nm | Corresponds to a ligand-field transition. |
| UV-Vis (TD-DFT) | λ_max (¹A₁g → ¹T₂g) | 255 nm | Corresponds to a higher energy ligand-field transition. |
| IR | ν(Rh-N) | 480 cm⁻¹ | Rhodium-nitrogen stretching frequency. |
| IR | δ(N-H) | 1620 cm⁻¹ | Ammonia scissoring vibration. |
| ¹⁵N NMR | Chemical Shift | -50 ppm | Relative to a standard, indicates the electronic environment of the nitrogen atoms. |
Note: The values in this table are for illustrative purposes and are not derived from actual published computational studies on hexaamminerhodium(III) chloride.
Theoretical Models for Reaction Pathways and Transition States
Theoretical modeling can be a powerful tool for investigating the mechanisms of chemical reactions, including ligand exchange and redox processes. By mapping the potential energy surface, computational chemists can identify transition states and calculate activation energies, providing a detailed understanding of reaction kinetics and pathways.
In the context of hexaamminerhodium(III) chloride, theoretical models could be used to explore the mechanisms of ammonia ligand exchange with other ligands in solution or the pathways for the reduction of the Rh(III) center. Such studies would be of fundamental importance to understanding the reactivity of this complex. At present, detailed theoretical models for the reaction pathways and transition states involving hexaamminerhodium(III) chloride have not been reported in the scientific literature.
Reaction Mechanisms and Reactivity of Hexaamminerhodium Iii Chloride
Ligand Exchange Reactions with Various Donor Ligands
Ligand exchange in hexaamminerhodium(III) is a slow process due to the strong Rh-N bonds. The synthesis of various rhodium(III) chloroammine complexes from precursors like [RhCl6]3- demonstrates that ligand substitution is possible, often requiring forcing conditions such as high temperatures. researchgate.net For instance, the formation of [Rh(NH3)6]Cl3 itself can be achieved by heating [Rh(NH3)5Cl]Cl2 with concentrated aqueous ammonia (B1221849) in an autoclave at 150 °C for an extended period. researchgate.net
The mechanism of ligand substitution in octahedral complexes like [Rh(NH3)6]3+ can be described by a continuum of mechanisms ranging from dissociative (D) to associative (A), with the interchange (I) mechanism lying in between. nih.gov The interchange mechanism is further subdivided into dissociative interchange (Id) and associative interchange (Ia), depending on the degree of bond breaking in the transition state. For Rh(III) complexes, a dissociative interchange (Id) mechanism is often suggested for anation reactions (the entry of an anion into the coordination sphere of a water-ligated complex). masterorganicchemistry.com
| Reactant Complex | Entering Ligand | Product Complex | Reaction Conditions |
| [Rh(NH3)5Cl]2+ | NH3 (conc. aq) | [Rh(NH3)6]3+ | 150 °C, 100 h |
| [Rh(NH3)5Cl]2+ | C2O42- | [Rh(NH3)4(C2O4)]+ | 120 °C, 24 h |
Table 1: Examples of Ligand Exchange Reactions in Rhodium(III) Ammine Complexes. researchgate.net
Redox Chemistry of the Rhodium Center: Reduction and Oxidation Pathways
The Rh(III) center in hexaamminerhodium(III) is relatively difficult to reduce. Electrochemical studies on a series of [Rh(NH3)5L]n+ complexes have shown that irreversible reductions occur at very negative potentials, ranging from -0.86 V to -1.45 V versus a standard calomel (B162337) electrode. researchgate.net This indicates that the Rh(III) center is significantly stabilized by the ammine ligands.
The reduction of Rh(III) to Rh(I) is a key step in the synthesis of many organometallic rhodium catalysts. While direct reduction of [Rh(NH3)6]3+ is not a common synthetic route, the general principle involves the use of reducing agents in the presence of ligands that can stabilize the lower oxidation state.
Oxidation of the Rh(III) center is not commonly observed as it is the most stable oxidation state for rhodium under normal conditions. Specific studies on the cyclic voltammetry of hexaamminerhodium(III) chloride are not widely reported in the literature, with many studies focusing on more electrochemically active analogues like hexaammineruthenium(III) chloride. researchgate.netmmu.ac.uk
| Complex Type | Reduction Potential Range (vs. SCE) |
| [Rh(NH3)5L]n+ | -0.86 V to -1.45 V |
Table 2: Reduction Potentials for Rhodium(III) Pentaammine Complexes. researchgate.net
Complex Formation Reactions with Organometallic and Other Substrates
The reaction of hexaamminerhodium(III) chloride with strong organometallic nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) is not expected to lead to the formation of a Rh-C bond. The ammine ligands have acidic protons that would be readily deprotonated by these highly basic reagents. quora.comstackexchange.com This acid-base reaction would consume the organometallic reagent and likely lead to the formation of amido complexes.
The synthesis of organometallic rhodium ammine complexes typically starts from Rh(I) precursors, which can undergo oxidative addition, or from other Rh(III) complexes where ligands are more labile. For example, rhodium ammine complexes with diphosphine ligands have been synthesized from Rh(I) diolefin precursors. researchgate.netmmu.ac.uk
While direct complex formation with organometallic reagents is unlikely, the ammine ligands themselves can be involved in reactions. For instance, the formation of dinuclear amido-bridged complexes, [Rh(µ2-NH2)(PP)]2, has been observed upon treatment of rhodium solvate complexes with sodium amide. researchgate.net
Thermal and Photochemical Decomposition Pathways
The thermal decomposition of hexaamminerhodium(III) chloride involves the loss of ammonia and chloride. While specific data for this compound is limited, studies on the related complex [Rh(NH3)6][Rh(C2O4)3] show that decomposition in an inert atmosphere occurs between 245-315 °C, yielding CO2, CO, NH3, and nitrogen as gaseous products. In a reducing atmosphere, the decomposition occurs at a lower temperature range of 220-290 °C.
The photochemical reactivity of Rh(III) complexes is a subject of interest, though less studied than that of Cr(III) and Co(III) ammine complexes. For Cr(III) and Co(III) ammines, irradiation into their ligand field bands often leads to photosubstitution reactions, specifically the aquation of an ammine ligand. stackexchange.com The quantum yields for these processes can be wavelength and temperature-dependent. For example, photolysis of aqueous Cr(CN)63- results in photoaquation with a quantum yield for cyanide production of 0.17 at 25 °C. datapdf.com It is expected that [Rh(NH3)6]3+ would also undergo photoaquation upon irradiation, though specific quantum yields are not well-documented.
| Complex | Decomposition Temperature (°C) | Gaseous Products |
| [Rh(NH3)6][Rh(C2O4)3] (inert atm.) | 245-315 | CO2, CO, NH3, N2 |
| [Rh(NH3)6][Rh(C2O4)3] (reducing atm.) | 220-290 | CO2, CO, N2, H2O |
Table 3: Thermal Decomposition Data for a Related Hexaamminerhodium(III) Complex.
Mechanistic Elucidation of Hydrolysis and Solvolysis Reactions
Hydrolysis, the reaction with water, is a fundamental reaction for ammine complexes. The aquation of the ammine ligands in [Rh(NH3)6]3+ is extremely slow. However, the reverse reaction, the anation of [Rh(NH3)5(H2O)]3+, has been studied to understand the mechanism of water exchange. Ab initio calculations on the water-exchange reaction on [Rh(NH3)5OH2]3+ suggest that it proceeds via an interchange (I) mechanism. researchgate.net
Base hydrolysis of related rhodium(III) complexes, such as cationic dichlororhodium(III) complexes with substituted ethylenediamine (B42938) ligands, has been investigated. For some complexes, the observed pseudo-first-order rate constant shows a dependence on the hydroxide (B78521) ion concentration, suggesting a pathway involving hydroxide attack or a conjugate base mechanism. csun.edu
The base hydrolysis of cobalt(III) pentammine complexes, [Co(NH3)5X]n+, is well-studied and often proceeds through a dissociative conjugate-base (SN1CB) mechanism. electronicsandbooks.com This mechanism involves the rapid, reversible deprotonation of an ammine ligand by hydroxide ion to form an amido intermediate, which then dissociates the leaving group in the rate-determining step. Given the similarities in coordination chemistry, a similar mechanism could be operative for rhodium(III) ammine complexes under basic conditions.
Catalytic Applications of Hexaamminerhodium Iii Chloride in Organic Synthesis
Homogeneous Catalysis in Hydrogenation Reactions
Catalytic systems derived from hexaamminerhodium(III) chloride are effective in homogeneous hydrogenation, the process of adding hydrogen across double or triple bonds in a substrate. The generation of a catalytically active species from the hexaamminerhodium(III) precursor typically involves the substitution of the inert ammine ligands to create vacant coordination sites where substrate and hydrogen can bind.
The mechanism of hydrogenation by rhodium catalysts is well-established, particularly for Rh(I) species. A common catalytic cycle involves:
Oxidative Addition: The active Rh(I) catalyst reacts with molecular hydrogen (H₂) to form a dihydrido-Rh(III) complex.
Substrate Coordination: The alkene or alkyne substrate coordinates to the rhodium center.
Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated substrate, forming a rhodium-alkyl intermediate.
Reductive Elimination: The second hydride ligand is transferred to the alkyl group, leading to the formation of the saturated alkane product and regenerating the active Rh(I) catalyst, which can then re-enter the catalytic cycle.
The efficiency of these catalysts is highly dependent on the ligand environment, which is customized during the synthesis of the active catalyst from the hexaamminerhodium(III) chloride precursor.
Application in Coupling Reactions and Related C-C Bond Formations
Rhodium complexes are powerful catalysts for carbon-carbon (C-C) bond-forming reactions, which are fundamental in organic synthesis for building complex molecular skeletons. nih.govwikipedia.org Active Rh(I) and Rh(III) catalysts, which can be prepared from hexaamminerhodium(III) chloride, are utilized in various cross-coupling reactions. cvr.ac.in
The general mechanism for a transition metal-catalyzed cross-coupling reaction, such as the Suzuki or Stille reactions, involves a catalytic cycle comprising three key steps:
Oxidative Addition: An organic halide (R-X) reacts with the low-valent rhodium catalyst (e.g., Rh(I)), breaking the R-X bond and forming a new Rh-R bond.
Transmetalation: A second organic fragment (R') is transferred from an organometallic reagent (e.g., an organoboron or organotin compound) to the rhodium center, displacing the halide.
Reductive Elimination: The two organic fragments (R and R') couple and are eliminated from the rhodium center, forming the new C-C bond (R-R') and regenerating the active catalyst. wikipedia.org
Rhodium-catalyzed systems have been successfully employed for the synthesis of complex molecules, including α-aryl esters and functionalized furan (B31954) compounds. cvr.ac.in The choice of ligands, introduced during the catalyst preparation from the hexaamminerhodium(III) precursor, is critical for controlling the reactivity and selectivity of these transformations.
Investigation of Catalytic Turnover Frequencies and Selectivity Control
The performance of a catalyst is quantified by its activity and selectivity. Catalytic turnover frequency (TOF), defined as the number of moles of substrate converted per mole of catalyst per unit time, is a key metric for activity. For catalysts derived from hexaamminerhodium(III) chloride, the TOF is determined by the nature of the active species generated and the reaction conditions.
Selectivity (including chemoselectivity, regioselectivity, and enantioselectivity) is controlled by the steric and electronic properties of the ligands coordinated to the rhodium center. By carefully designing the ligand sphere, chemists can direct the reaction to favor a specific product out of multiple possibilities. For instance, increasing the concentration of a substrate alkyne in a rhodium-catalyzed addition reaction was shown to reduce the formation of a catalytically inactive by-product, thereby improving selectivity for the desired product. nih.gov
The table below illustrates how ligand modifications can influence catalyst performance in typical rhodium-catalyzed reactions.
| Catalyst System (Illustrative) | Ligand Type | Reaction Type | Typical TOF (s⁻¹) | Selectivity Outcome |
| Rh(I) with Triphenylphosphine | Monodentate Phosphine | Hydrogenation | 1 - 10 | Good for unhindered alkenes |
| Rh(I) with BINAP | Chiral Bidentate Phosphine | Asymmetric Hydrogenation | 0.1 - 5 | High enantioselectivity (>95% ee) |
| Rh(III) with Cp* Ligand | Cyclopentadienyl | C-H Activation | 0.01 - 1 | High regioselectivity |
This table provides illustrative data for typical rhodium catalyst systems to demonstrate the principles of performance control. Actual values depend on specific substrates and reaction conditions.
Catalyst Stability, Longevity, and Deactivation Mechanisms
Common deactivation mechanisms for rhodium catalysts include:
Formation of Inactive Complexes: The active catalyst can react with substrates, products, or impurities in the reaction mixture to form stable, catalytically inactive species. For example, in a rhodium-catalyzed propargylic C-H activation, the catalyst was observed to convert into an irreversible and inactive rhodium(III) σ-vinyl species, which halted the catalytic cycle. nih.gov
Ligand Degradation: The organic ligands that are essential for catalytic activity can degrade under harsh reaction conditions (e.g., high temperatures).
Metal Agglomeration: The soluble homogeneous catalyst can precipitate as bulk rhodium metal, which is typically inactive for the desired transformation.
Disproportionation: An active species may undergo disproportionation, where one catalyst molecule is oxidized while another is reduced, leading to inactive states. nih.gov
Strategies to enhance catalyst stability often involve the use of strongly coordinating multidentate or "pincer" ligands, which bind tightly to the metal center and prevent degradation or dimerization.
Design Principles for Rhodium-Based Catalysts and Ligand Modification Strategies
The design of effective rhodium catalysts from a precursor like hexaamminerhodium(III) chloride hinges on strategic ligand selection and modification. The inert ammonia (B1221849) ligands must be substituted by functional ligands that can tune the catalyst's properties for a specific application. Key design strategies include:
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly influences the electron density at the rhodium center. This, in turn, affects the rates of crucial catalytic steps like oxidative addition and reductive elimination. For example, electron-rich ligands can promote oxidative addition.
Steric Hindrance: The size and bulk of ligands can control access to the metal's active site. Bulky ligands can improve selectivity by favoring the approach of smaller or less-hindered substrates and can also prevent catalyst deactivation by sterically blocking pathways for dimerization or aggregation. frontiersin.org
Backbone and Chelation Effects: The structure of the ligand backbone, including the use of multidentate ligands that chelate to the rhodium center, is a powerful tool. Chelating ligands, such as bidentate phosphines, can significantly enhance catalyst stability and create a well-defined coordination geometry, which is particularly important for achieving high selectivity in asymmetric catalysis. frontiersin.orgnih.gov
These modification strategies allow for the transformation of a simple, stable precursor like hexaamminerhodium(III) chloride into a vast array of sophisticated, tailor-made catalysts for a wide range of organic reactions. nih.govnih.gov
Supramolecular Interactions Involving Hexaamminerhodium Iii Chloride
Non-Covalent Interactions with Organic Host Molecules
The encapsulation of guest molecules within the cavities of organic hosts is a cornerstone of supramolecular chemistry. Host molecules such as cucurbiturils, cyclodextrins, and calixarenes offer hydrophobic cavities and polar portals that can bind a variety of guest species.
While specific studies detailing the inclusion of the hexaamminerhodium(III) cation within these organic hosts are not extensively documented, the general principles of host-guest chemistry suggest potential interactions. The positive charge of the [Rh(NH₃)₆]³⁺ cation would likely lead to strong ion-dipole interactions with the carbonyl portals of cucurbiturils. Similarly, the ammine ligands could form hydrogen bonds with the hydroxyl groups lining the rims of cyclodextrins. The size and shape of the cation relative to the host cavity would be a critical factor in determining the stability of any potential inclusion complex.
For instance, cucurbit[n]urils are known to bind positively charged species with high affinity, driven by both ion-dipole interactions at the portals and the hydrophobic effect if parts of the guest can be accommodated within the cavity. The association of guest molecules is often driven by the release of high-energy water molecules from the host's cavity.
Cyclodextrins, which are cyclic oligosaccharides, possess a hydrophilic exterior and a hydrophobic inner cavity. They are widely used to encapsulate hydrophobic molecules to improve their solubility and stability. While the [Rh(NH₃)₆]³⁺ cation is hydrophilic, interactions could still be envisaged, potentially involving partial inclusion or, more likely, association at the portals through hydrogen bonding.
Calixarenes are another class of macrocyclic host molecules with a "cup-like" shape that can be functionalized to create specific binding pockets. Their aromatic cavities can engage in π-π stacking and cation-π interactions. The interaction of a cationic guest like hexaamminerhodium(III) would likely be with the electron-rich cavity of the calixarene.
Further research is required to experimentally determine the binding affinities and thermodynamics of hexaamminerhodium(III) chloride with these and other organic host molecules. Such studies would provide valuable insights into the recognition principles governing these interactions.
Self-Assembly Processes and Formation of Higher-Order Structures
The self-assembly of molecular components into ordered, higher-order structures is a powerful strategy for the bottom-up fabrication of functional materials. In the context of hexaamminerhodium(III) chloride, self-assembly is primarily driven by the interplay of electrostatic forces and hydrogen bonding.
In the solid state, the [Rh(NH₃)₆]³⁺ cation and the Cl⁻ anions arrange in a crystal lattice. The structure of double-complex salts containing the [Rh(NH₃)₆]³⁺ cation, such as [Rh(NH₃)₆][M(C₂O₄)₃] (where M = Co, Rh), reveals the importance of ionic interactions in the crystal packing. In these structures, the cationic and anionic complexes form distinct, isolated units.
The principles of crystal engineering can be applied to design more complex structures by introducing organic linkers with specific functional groups that can interact with the hexaamminerhodium(III) cation. For instance, multidentate carboxylate or sulfonate ligands could bridge multiple [Rh(NH₃)₆]³⁺ units, leading to the formation of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). The geometry of the organic linker and the coordination preferences of the metal center would dictate the topology of the resulting network.
While the field of self-assembled materials based on hexaamminerhodium(III) as a primary building block is not as extensively explored as for other metal ions, the fundamental principles of supramolecular chemistry suggest a rich potential for the creation of novel materials with interesting structural and functional properties.
Investigations of Interactions with Biologically Relevant Macromolecules
The interactions of metal complexes with biological macromolecules such as DNA, RNA, and proteins are of significant interest due to their potential applications in medicine and biotechnology. While research specifically focused on hexaamminerhodium(III) chloride is limited, studies on the broader class of rhodium(III) complexes and analogous hexaamminecobalt(III) provide a framework for understanding its potential biological interactions.
The interaction of rhodium(III) ions with DNA has been shown to be a slow process at room temperature, with binding occurring at both the phosphate (B84403) backbone and the DNA bases. The binding of metal complexes can significantly alter the conformation and stability of DNA. For instance, the melting temperature of DNA can be affected by the concentration of the metal ion.
Hexaamminecobalt(III) is often used as a probe for the binding sites of hydrated magnesium ions in nucleic acids due to their similar size and charge. It is known to interact with the major and minor grooves of DNA and can induce conformational changes, such as the transition from B-DNA to A-DNA. These interactions are primarily electrostatic and involve hydrogen bonding between the ammine ligands and the phosphate backbone or the nucleobases. Given the similarities between the hexaamminerhodium(III) and hexaamminecobalt(III) cations, it is plausible that the rhodium complex would exhibit similar modes of interaction with nucleic acids.
The binding of metal complexes to proteins can modulate their function. Human serum albumin (HSA) is a major transport protein in the blood and is known to bind a wide variety of small molecules and ions. While there are no specific studies on the binding of hexaamminerhodium(III) to HSA, the protein is known to have specific binding sites for various ligands. The interaction of the cationic rhodium complex with the negatively charged domains of proteins like albumin is a possibility that warrants further investigation.
Detailed studies, including spectroscopic and crystallographic methods, are needed to elucidate the specific binding sites, affinities, and functional consequences of the interaction of hexaamminerhodium(III) chloride with these vital biological macromolecules.
Role in Chemical Recognition and Sensing Systems
The development of chemical sensors for the selective detection of ions and molecules is a crucial area of analytical chemistry. The principle of chemical sensing often relies on a specific recognition event between a receptor and an analyte, which is then transduced into a measurable signal.
While the direct application of hexaamminerhodium(III) chloride as the primary recognition element in chemical sensors has not been extensively reported, its properties suggest potential utility in this field. The well-defined structure and charge of the [Rh(NH₃)₆]³⁺ cation could be exploited for the recognition of specific anions through electrostatic and hydrogen bonding interactions.
For instance, hexaamminerhodium(III) could be incorporated into the membrane of an ion-selective electrode (ISE). The selective binding of a target anion to the rhodium complex at the membrane-solution interface would generate a potentiometric response, allowing for the quantification of the anion. The selectivity of such a sensor would depend on the relative binding affinities of the hexaamminerhodium(III) complex for different anions.
In the realm of colorimetric sensing, a change in the absorption spectrum of a chemical system upon interaction with an analyte forms the basis of detection. A sensing scheme could be designed where the interaction of hexaamminerhodium(III) with a specific analyte displaces an indicator molecule from a host, leading to a visible color change.
Although these applications are currently speculative for hexaamminerhodium(III) chloride itself, the broader field of supramolecular chemistry provides numerous examples of how metal complexes can be utilized in the design of sophisticated chemical sensors. Future research may uncover specific systems where the unique properties of the hexaamminerhodium(III) cation can be harnessed for selective and sensitive analyte detection.
Hexaamminerhodium Iii Chloride in Advanced Materials Science Research
Precursor for the Synthesis of Nitrogen-Rich Noble Metal Nitrides
Hexaamminerhodium(III) chloride has been identified as a key starting material in the synthesis of nitrogen-rich noble metal nitrides, which are of interest for their unique mechanical and catalytic properties. A notable example is the formation of rhodium pernitride (RhN₂).
In a specific synthetic approach, hexaamminerhodium(III) chloride is first converted into a novel single-source azide (B81097) precursor, [Rh(NH₃)₆]₃Cl₄(N₃)₅. This is achieved through the crystallization of [Rh(NH₃)₆]Cl₃ with an excess of sodium azide (NaN₃). This new compound possesses a high nitrogen-to-rhodium ratio of 11:1. The controlled decomposition of this precursor under high pressure (approximately 39 GPa) and high temperature (around 1600 K) in a diamond anvil cell leads to the formation of rhodium pernitride (RhN₂). nih.govresearchgate.netresearchgate.net
Synchrotron single-crystal X-ray diffraction has revealed that the RhN₂ synthesized through this method possesses an arsenopyrite (B74077) structure type, which was previously unknown for this compound. nih.govresearchgate.netresearchgate.net This method demonstrates the potential of using hexaamminerhodium(III) chloride as a foundational component for creating novel nitrogen-rich materials under extreme conditions.
Table 1: Synthesis of Rhodium Pernitride (RhN₂) from Hexaamminerhodium(III) Chloride
| Precursor | Intermediate | Synthesis Conditions | Final Product | Crystal Structure |
|---|
Formation of Rhodium-Containing Nanomaterials and Nanostructures
While the synthesis of rhodium-containing nanomaterials and nanostructures is an active area of research, literature specifically detailing the use of hexaamminerhodium(III) chloride as the primary precursor is limited. The majority of published studies focus on the use of other rhodium precursors, such as rhodium(III) chloride (RhCl₃), for the creation of nanoparticles, nanocubes, and other complex nanostructures. nih.govberkeley.edursc.org These studies often employ methods like the polyol process, where a rhodium salt is reduced in a high-boiling point alcohol, often in the presence of a capping agent to control the size and shape of the resulting nanoparticles.
Further research is required to explore the potential of hexaamminerhodium(III) chloride in this domain and to understand how the presence of the ammine ligands might influence the nucleation and growth of rhodium nanomaterials, potentially offering new pathways to control their morphology and properties.
Incorporation into Hybrid Systems and Composite Materials
The incorporation of metal complexes into hybrid systems and composite materials is a strategy to develop materials with enhanced or novel properties. For instance, related hexaammine complexes, such as hexaamminecobalt(III) chloride, have been used as dopants in conducting polymers like polyaniline to improve their thermal stability and electrical conductivity. scielo.br This suggests a potential application for hexaamminerhodium(III) chloride in similar polymer composite systems.
In the context of metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters and organic linkers, the choice of metal precursor is crucial. While the synthesis of rhodium-containing MOFs is an area of interest, specific examples utilizing hexaamminerhodium(III) chloride as the metal source are not widely reported in the current scientific literature. The reactivity and coordination chemistry of the [Rh(NH₃)₆]³⁺ cation would need to be considered for its successful integration into MOF structures.
Research into Thin Film Deposition and Surface Modification
The deposition of thin films of rhodium is important for applications in catalysis and electronics. Chemical vapor deposition (CVD) and related techniques are commonly employed for this purpose. However, the scientific literature on thin film deposition predominantly reports the use of volatile organometallic rhodium precursors. There is a lack of studies specifically investigating hexaamminerhodium(III) chloride as a precursor for CVD or other thin film deposition techniques. The thermal decomposition properties of hexaamminerhodium(III) chloride would need to be carefully evaluated to determine its suitability for such applications.
Exploration in Energy-Related Materials (e.g., Photocatalysis)
Rhodium and its compounds are actively being explored for their potential in energy-related applications, particularly in catalysis for reactions such as hydrogen evolution. Rhodium nanoparticles, for example, have shown promise as catalysts in the hydrolysis of ammonia (B1221849) borane (B79455) for hydrogen production and in photocatalytic systems for water splitting. nih.gov
However, the majority of research in this area focuses on the catalytic properties of rhodium materials without specifying hexaamminerhodium(III) chloride as the starting precursor for their synthesis. While it is plausible that rhodium nanoparticles derived from various precursors, including potentially hexaamminerhodium(III) chloride, could exhibit interesting catalytic activities, there is a clear gap in the literature directly linking this specific compound to the synthesis of materials for photocatalysis and other energy-related applications. Future research could explore the synthesis of rhodium-based catalysts from hexaamminerhodium(III) chloride and evaluate their performance in important energy conversion and storage processes.
Q & A
Q. What are the standard protocols for synthesizing hexaamminerhodium trichloride in a laboratory setting?
- Methodological Answer : The synthesis typically involves reacting rhodium trichloride (RhCl₃) with excess ammonia in a hydrochloric acid medium. A diffusion-controlled crystallization method is recommended to obtain single crystals suitable for structural analysis. For example, mixing equimolar solutions of rhodium trichloride and ammonium chloride under controlled pH (~2–3) at 25–40°C yields light-red microcrystalline precipitates. Purification involves repeated washing with dilute HCl to remove unreacted ammonia .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the octahedral geometry of the [Rh(NH₃)₆]³⁺ complex?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves the Rh–N and Rh–Cl bond lengths (e.g., Rh–Cl distances ≈ 2.33–2.36 Å) and confirms octahedral symmetry .
- Infrared (IR) spectroscopy : Identifies N–H stretching modes (3100–3300 cm⁻¹) and hydrogen-bonding interactions between NH₃ ligands and chloride ions. Weak N–H∙∙∙Cl bonds (H∙∙∙Cl ≈ 2.28–2.45 Å) are critical for stabilizing the crystal lattice .
- Elemental analysis : Validates the stoichiometry of Rh, Cl, and N via combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.
- Avoid exposure to moisture by using desiccants or vacuum-sealed storage.
- Conduct regular stability tests via thermogravimetric analysis (TGA) to monitor decomposition thresholds (typically >150°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental bond lengths in [Rh(NH₃)₆]³⁺ complexes?
- Methodological Answer : Discrepancies often arise from hydrogen-bonding distortions or lattice strain. To address this:
- Perform neutron diffraction studies to refine H-atom positions, complementing X-ray data.
- Use density functional theory (DFT) simulations to model electronic effects and compare with experimental bond metrics.
- Analyze temperature-dependent XRD data to assess thermal expansion effects on bond lengths .
Q. What experimental design considerations are critical for studying the hydrogen-bonding network in this compound derivatives?
- Methodological Answer :
- Cation variation : Replace ammonium ions with alkylammonium cations (e.g., triethylenetetrammonium) to alter hydrogen-bonding patterns. Monitor changes via IR and SCXRD .
- Solvent effects : Use mixed solvents (e.g., water-ethanol) to modify crystallization kinetics and hydrogen-bond strength.
- High-pressure studies : Apply hydrostatic pressure (e.g., diamond anvil cell) to probe bond compressibility and network flexibility .
Q. How can researchers optimize synthetic yields while minimizing byproducts like [RhCl₆]³⁻ impurities?
- Methodological Answer :
- Stoichiometric control : Maintain a 6:1 molar ratio of NH₃:RhCl₃ to favor [Rh(NH₃)₆]³⁺ formation.
- pH monitoring : Use buffered solutions (pH 2–4) to suppress RhCl₃ hydrolysis.
- Chromatographic purification : Employ ion-exchange chromatography (e.g., Dowex resin) to separate [Rh(NH₃)₆]³⁺ from chloride-rich impurities .
Q. What strategies are effective for analyzing thermal decomposition pathways of this compound?
- Methodological Answer :
- TGA-DSC coupling : Track mass loss and enthalpy changes during heating (e.g., 25–600°C at 10°C/min under N₂). Correlate decomposition steps with intermediate phases (e.g., RhN or RhCl).
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (e.g., NH₃, HCl).
- In situ XRD : Capture real-time structural changes during thermal treatment .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting crystallographic data on hydrogen-bond distances reported in different studies?
- Methodological Answer :
- Cross-validation : Compare results with neutron diffraction data, which provides higher accuracy for H-atom positions.
- Error analysis : Calculate standard deviations for bond metrics and assess instrumentation calibration (e.g., X-ray wavelength accuracy).
- Literature benchmarking : Review structurally analogous compounds (e.g., [Co(NH₃)₆]³⁺) to identify systematic trends .
Q. What statistical methods are appropriate for interpreting variability in synthetic yield data?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, pH).
- ANOVA testing : Determine if yield differences across trials are statistically significant (p < 0.05).
- Error propagation analysis : Quantify uncertainty from measurement tools (e.g., balance precision) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
